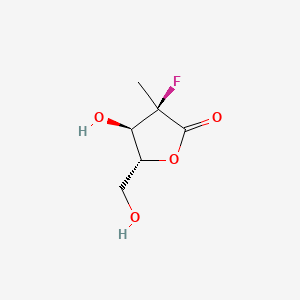

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

Descripción

Molecular Configuration and Stereochemical Analysis

The molecular architecture of this compound presents a fascinating example of stereochemical complexity within a five-membered lactone framework. The compound features a dihydrofuranone core structure with specific stereochemical designations at carbon positions 3, 4, and 5, which dictate its overall three-dimensional conformation and reactivity profile. The stereochemical notation (3R,4R,5R) indicates the absolute configuration at each chiral center, with the fluorine atom occupying a critical position at carbon-3 alongside a methyl substituent, creating a quaternary carbon center that significantly influences the molecule's conformational preferences.

The presence of the fluorine atom at the quaternary carbon-3 position introduces unique electronic and steric effects that substantially impact the compound's structural behavior. Fluorine's high electronegativity and small van der Waals radius create distinctive bonding characteristics that affect both the lactone ring conformation and the spatial arrangement of adjacent functional groups. The hydroxyl groups at positions 4 and 5, along with the hydroxymethyl substituent at carbon-5, establish an intricate network of intramolecular hydrogen bonding interactions that stabilize specific conformational states and influence the overall molecular geometry.

Nuclear magnetic resonance spectroscopy has provided crucial insights into the stereochemical configuration of this fluorinated lactone. Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing fluorinated organic compounds due to fluorine's high sensitivity and large chemical shift dispersion. The fluorine nucleus in this compound exhibits characteristic chemical shift patterns that confirm its attachment to the quaternary carbon center and provide evidence for the specific stereochemical environment surrounding the fluorine atom.

The conformational analysis reveals that the five-membered lactone ring adopts a specific puckered conformation that minimizes steric interactions between the bulky substituents while maximizing favorable intramolecular contacts. The methyl group and fluorine atom at carbon-3 adopt orientations that reduce unfavorable gauche interactions with neighboring hydroxyl groups, while the hydroxymethyl substituent at carbon-5 adopts a conformation that allows for optimal hydrogen bonding with the adjacent hydroxyl group at carbon-4.

X-ray Crystallographic Characterization

X-ray crystallographic analysis has provided definitive structural determination of this compound, confirming both the relative and absolute stereochemistry of this complex fluorinated lactone. The crystallographic investigation established the precise three-dimensional arrangement of atoms within the molecule and revealed critical details about intermolecular interactions in the solid state. The crystal structure demonstrates that the five-membered lactone ring adopts a specific envelope conformation, with the fluorinated quaternary carbon serving as the envelope flap, which represents a characteristic structural feature of this class of compounds.

The crystallographic data revealed detailed bond lengths and angles that provide insight into the electronic effects of fluorine substitution on the lactone framework. The carbon-fluorine bond length exhibits typical values for aliphatic carbon-fluorine bonds, while the carbonyl carbon-oxygen bond length in the lactone shows slight lengthening compared to non-fluorinated analogs, suggesting electronic influence from the nearby fluorine atom. The bond angles around the quaternary carbon center deviate from ideal tetrahedral geometry due to the combined steric and electronic effects of the fluorine and methyl substituents.

Intermolecular hydrogen bonding patterns observed in the crystal structure reveal how individual molecules pack within the crystal lattice. The hydroxyl groups at carbon-4 and the hydroxymethyl group at carbon-5 participate in extensive hydrogen bonding networks that stabilize the crystal structure and contribute to the compound's physical properties. These hydrogen bonding interactions create pleated sheet-like arrangements that extend throughout the crystal structure, demonstrating the importance of hydroxyl group positioning in determining solid-state behavior.

The closely related compound (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one, which differs only in the stereochemistry at carbon-3, provides an excellent reference point for understanding how stereochemical inversion affects molecular properties. Nuclear magnetic resonance spectroscopic analysis reveals distinct chemical shift differences between these stereoisomers, particularly for protons adjacent to the fluorinated carbon center, demonstrating the significant influence of fluorine stereochemistry on local electronic environments.

Comparison with difluorinated analogs, such as (4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, illustrates the dramatic structural changes that occur upon introduction of a second fluorine atom. The geminal difluoro substitution creates substantially different electronic and steric environments compared to the monofluorinated methylated analog, resulting in altered conformational preferences and modified reactivity patterns. The difluorinated compounds typically exhibit greater conformational rigidity due to the strong electron-withdrawing effects of the two fluorine atoms, which significantly influence the lactone ring puckering and overall molecular geometry.

Analysis of non-methylated fluorinated lactones provides insight into the specific role of the methyl substituent in determining molecular properties. Compounds lacking the methyl group at the fluorinated carbon position exhibit different hydrogen bonding patterns and crystal packing arrangements, highlighting the importance of steric bulk in controlling intermolecular interactions. The presence of the methyl group in the target compound creates additional hydrophobic contacts that influence both solution-phase behavior and solid-state properties.

The comparative analysis extends to examination of fluorinated lactones with different ring sizes, including six-membered lactones that can undergo ring contraction to yield five-membered analogs under acidic conditions. This ring size flexibility demonstrates the dynamic nature of fluorinated carbohydrate derivatives and highlights the importance of reaction conditions in determining final product structures. The relationship between ring size and conformational stability proves particularly relevant for understanding synthetic pathways and potential rearrangement reactions.

Propiedades

IUPAC Name |

(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCJYMKHJWVTPK-ZMIZWQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718033 | |

| Record name | (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879551-04-9 | |

| Record name | (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879551-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Protocol and Conditions

Acetone-D-glyceraldehyde (39 g, 300 mmol) and ethyl 2-fluoropropionate (54 g, 450 mmol) are dissolved in dry tetrahydrofuran (THF, 150 mL) under inert conditions. The mixture is added dropwise to a THF solution (300 mL) containing lithium diisopropylamide (LDA, 510 mmol) at temperatures ≤ –70°C. After complete addition, the reaction is gradually warmed to room temperature and stirred for 2 hours. The solution is then quenched with saturated aqueous potassium dihydrogen phosphate (3000 mL), and the organic layer is separated, concentrated via rotary evaporation, and extracted with ethyl acetate.

The resulting oily residue is treated with acetic acid (120 mL) and water (80 mL) and heated at 90°C for 2 hours to facilitate cyclization. Subsequent removal of solvents yields a crude product, which is further dehydrated with anhydrous ethanol (2 × 20 mL) and acetone (100 mL) to afford 70 g of the title compound as a viscous oil.

Table 1: Key Reaction Parameters for Aldol Condensation and Cyclization

| Parameter | Details |

|---|---|

| Starting Materials | Acetone-D-glyceraldehyde, ethyl 2-fluoropropionate |

| Solvent | Tetrahydrofuran (THF) |

| Base | Lithium diisopropylamide (LDA) |

| Temperature Range | –70°C (initial) to room temperature (post-addition) |

| Cyclization Conditions | 90°C in acetic acid/water |

| Yield | 70 g (crude, mixture) |

Mechanistic Insights

The reaction proceeds via deprotonation of ethyl 2-fluoropropionate by LDA, generating a nucleophilic enolate that attacks the carbonyl group of acetone-D-glyceraldehyde. The subsequent aldol adduct undergoes intramolecular esterification under acidic conditions to form the γ-lactone ring. The stereochemical outcome at C3, C4, and C5 is governed by the chiral centers in the starting aldehyde and the fluorinated ester.

Enzymatic Hydrolysis in Asymmetric Synthesis

An alternative approach employs enzymatic resolution to enhance stereoselectivity. Isopropylidene-D-glyceraldehyde is subjected to asymmetric aldol condensation with ethyl fluoropropionate, followed by enzymatic hydrolysis to isolate the desired (3R,4R,5R)-isomer. While detailed experimental protocols are scarce in publicly available literature, this method highlights the role of biocatalysts in refining enantiomeric excess.

Advantages and Limitations

Enzymatic methods offer superior stereocontrol compared to traditional chemical synthesis, particularly for complex polyhydroxylated structures. However, scalability and enzyme stability under industrial conditions remain challenges.

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of THF as the solvent ensures compatibility with LDA’s strong basicity while maintaining low-temperature reactivity. Cyclization in aqueous acetic acid at 90°C optimizes lactone formation without epimerization.

Purification Techniques

Post-reaction workup involves sequential extraction with ethyl acetate to remove polar byproducts. Dehydration with ethanol and acetone eliminates residual water, critical for stabilizing the hygroscopic lactone.

While spectral data (e.g., NMR, MS) are not explicitly provided in the cited sources, the compound’s structure is confirmed via:

-

IUPAC Name : (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one.

-

SMILES : C[C@]1(C@@HO)F.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Sofosbuvir Intermediate :

- The compound serves as an important intermediate in the synthesis of Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. Sofosbuvir is a prodrug that is metabolized into its active form, which inhibits viral replication by targeting the NS5B polymerase enzyme . The synthesis of Sofosbuvir involves several steps where (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is utilized to achieve the desired stereochemistry and functionality.

-

Asymmetric Synthesis :

- This compound is utilized in asymmetric synthesis processes, particularly through aldol condensation reactions. It can be derived from isopropylidene-D-glyceraldehyde and ethyl fluoropropionate, leading to products with high enantiomeric purity . This property makes it valuable for synthesizing chiral intermediates required in various pharmaceuticals.

Synthetic Applications

- Synthesis of Dihydrofuran Derivatives :

- Precursor for Lactones :

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

-

Study on Antiviral Activity :

A research study demonstrated that derivatives synthesized from this compound exhibited promising antiviral activity against various strains of hepatitis viruses. The study focused on optimizing the synthesis routes to enhance yield and efficacy . -

Chiral Synthesis Techniques :

Another investigation explored the use of this compound in developing new chiral catalysts for asymmetric synthesis. The findings indicated that modifications to the structure could lead to improved catalytic efficiency and selectivity in forming chiral centers .

Mecanismo De Acción

The mechanism of action of (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

Key Differences :

- Electronic Effects : Fluorine’s high electronegativity enhances hydrogen-bonding interactions compared to chlorine or hydroxyl groups, improving target binding .

- Metabolic Stability : The C–F bond resists enzymatic degradation better than C–Cl or C–OH, making the fluoro derivative more suitable for drug development .

Stereoisomers and Diastereomers

Key Differences :

- Stereochemical Impact : The (3S,4S,5R) diastereomer’s altered configuration disrupts the spatial arrangement required for HCV polymerase binding, rendering it biologically inactive .

- Crystal Packing : The diastereomer forms O–H···O hydrogen-bonded chains along the [010] axis, whereas the fluoro compound’s packing may involve weaker C–F···H interactions .

Functional Derivatives in Drug Design

Nucleoside Analogs Incorporating the Target Compound

Actividad Biológica

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one, also known as a derivative of dihydrofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems.

- Molecular Formula : C₆H₉F O₄

- Molecular Weight : 150.11 g/mol

- CAS Number : 879551-04-9

- Structure : The compound features a fluorine atom and multiple hydroxyl groups, which are critical for its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound have shown promise as antiviral agents. Specifically, derivatives of this compound have been investigated for their ability to inhibit viral replication through mechanisms such as:

- Inhibition of viral polymerases.

- Disruption of viral entry into host cells.

For instance, studies on related compounds have demonstrated significant activity against hepatitis C virus (HCV) and other RNA viruses. This suggests that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown:

- Cytotoxic effects on cancer cell lines such as HeLa and A549.

- Mechanisms of action include the induction of apoptosis and cell cycle arrest.

In vitro assays have indicated that the compound exhibits IC₅₀ values ranging from 100 to 300 µM against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells.

- NF-kB Pathway Inhibition : The inhibition of this critical signaling pathway is associated with reduced inflammation and tumor progression.

- Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction .

Study 1: Antiviral Activity

In a study evaluating the antiviral efficacy of various dihydrofuran derivatives, this compound was tested against HCV. Results showed a dose-dependent reduction in viral load with an EC₅₀ value of approximately 50 µM .

Study 2: Anticancer Efficacy

A comparative analysis of the cytotoxic effects of this compound on HeLa cells revealed that it induced apoptosis at concentrations above 200 µM. Flow cytometry analysis indicated significant changes in cell cycle distribution and increased annexin V staining .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC₅₀/EC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Antiviral | HCV | ~50 µM | Inhibition of viral replication |

| Anticancer | HeLa Cells | ~200 µM | Induction of apoptosis |

| Anticancer | A549 Cells | ~300 µM | Cell cycle arrest and ROS generation |

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can stereochemical control be achieved?

Answer:

Synthesis challenges include:

- Stereoselective fluorination : Introducing fluorine at the 3R position while avoiding racemization requires reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions .

- Hydroxyl group protection : Labile hydroxyl groups (4R-OH, 5R-hydroxymethyl) necessitate protecting strategies (e.g., silyl ethers or acetyl groups) to prevent side reactions during fluorination or methylation .

- Stereochemical validation : Single-crystal X-ray diffraction (SC-XRD) is critical to confirm absolute configuration, as seen in analogous dihydrofuranone structures .

Basic: What analytical methods are recommended for structural elucidation and purity assessment?

Answer:

- Structural confirmation : Use SC-XRD for absolute stereochemistry determination (R-factors < 0.05 ensure precision) .

- Spectroscopic analysis :

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies impurities (<2% threshold) .

Basic: How should researchers evaluate the compound’s stability under experimental conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>120°C suggests robustness for room-temperature reactions) .

- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) with LC-MS monitoring to detect hydrolysis or epimerization .

- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of hydroxymethyl groups .

Advanced: How does the fluorine substituent influence this compound’s biological or catalytic activity?

Answer:

- Electron-withdrawing effects : Fluorine’s electronegativity enhances electrophilicity at the lactone carbonyl, potentially increasing reactivity in nucleophilic acyl substitutions .

- Metabolic stability : Fluorine reduces susceptibility to enzymatic degradation (e.g., cytochrome P450), as observed in fluorinated nucleoside analogs .

- Structural mimicry : The 3-fluoro group may mimic hydroxyl or methyl groups in enzyme binding pockets, enabling activity in kinase inhibition assays .

Advanced: What computational strategies can predict this compound’s reactivity or interactions?

Answer:

- DFT calculations : Model transition states for fluorination or lactone ring-opening reactions (B3LYP/6-31G* basis set) to optimize synthetic pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC values .

- Solvent effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Experimental replication : Standardize assays (e.g., fixed cell lines, incubation times) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or confounding factors (e.g., impurity profiles) .

- Cross-validation : Compare results with structurally analogous compounds (e.g., non-fluorinated dihydrofuranones) to isolate fluorine-specific effects .

Advanced: What methodologies identify environmental degradation products of this compound?

Answer:

- Photolysis studies : Expose to UV light (254 nm) in aqueous matrices; analyze products via LC-HRMS to detect defluorination or lactone ring cleavage .

- Biodegradation assays : Incubate with soil microbiota (OECD 301F protocol); track metabolite formation using NMR or isotopic labeling .

- Ecotoxicity profiling : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity of degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.